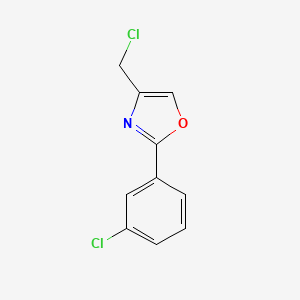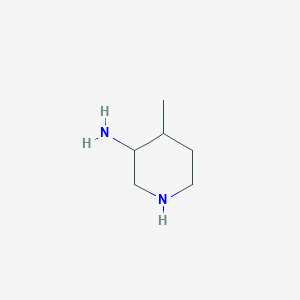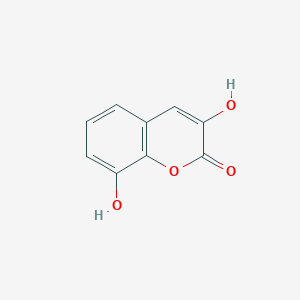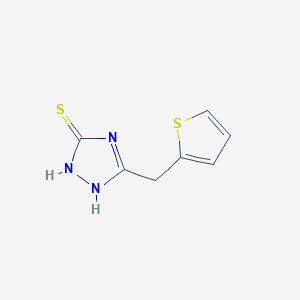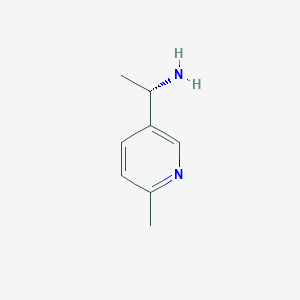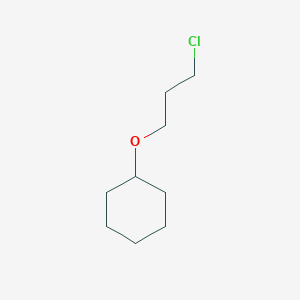
(3-Chloropropoxy)cyclohexane
Overview
Description
(3-Chloropropoxy)cyclohexane is a cyclic alkane that has a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of a variety of molecules and as a reagent for various chemical reactions. The compound has a molecular weight of 176.69 .
Molecular Structure Analysis
The most stable conformation of cyclohexane, a component of (3-Chloropropoxy)cyclohexane, is called the “chair” conformation . In the chair conformation of cyclohexane, all the carbons are at 109.5º bond angles, so no angle strain applies . The hydrogens on adjacent carbons are also arranged in a perfect staggered conformation that makes the ring free of torsional strain as well .Chemical Reactions Analysis
While specific chemical reactions involving (3-Chloropropoxy)cyclohexane are not available, cyclohexane and its derivatives are known to undergo a variety of reactions. These include hydroxylation, chlorination, and other processes.Physical And Chemical Properties Analysis
(3-Chloropropoxy)cyclohexane is a liquid at room temperature . It has a predicted boiling point of approximately 234.8° C at 760 mmHg and a predicted density of approximately 1.0 g/mL . The refractive index is predicted to be n 20D 1.46 .Scientific Research Applications
Hydroxylation Catalysis
A study by Morimoto et al. (2021) explored the hydroxylation of cyclohexane using m-chloroperbenzoic acid catalyzed by an iron(III) complex. This system demonstrated a high turnover number with excellent product selectivity for alcohol. This research suggests potential applications in the hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane, offering insights into efficient catalytic systems for hydroxylation reactions (Morimoto et al., 2021).
Kinetic Studies of Volatile Organic Compounds
Li and Pirasteh (2006) conducted kinetic studies on the reactions of atomic chlorine with various compounds, including cyclohexane. This research is relevant for understanding the behavior of (3-Chloropropoxy)cyclohexane under similar conditions, especially in reactions involving chlorine atoms (Li & Pirasteh, 2006).
Chlorination Processes
Zhao and Lu (2017) demonstrated a method for the visible light-induced chlorination of cyclohexane, achieving high yields of chlorocyclohexane. This research could be applied to (3-Chloropropoxy)cyclohexane, particularly in the development of efficient chlorination techniques under mild conditions (Zhao & Lu, 2017).
Conformational Studies in Organic Chemistry
Kutateladze and Hornback (2001) investigated the conformational equilibrium of a trans-1,2-disubstituted cyclohexane derivative using NMR spectroscopy. This type of study is essential for understanding the structural behavior of molecules like (3-Chloropropoxy)cyclohexane, which may have significant implications in designing more efficient synthetic pathways and understanding their physical properties (Kutateladze & Hornback, 2001).
Photocatalytic Reactions
Ohkubo et al. (2011) explored the photooxygenation of cyclohexane under visible-light irradiation, a process that could be relevant for similar photocatalytic reactions involving (3-Chloropropoxy)cyclohexane. Their findings open possibilitiesfor new methodologies in photocatalysis, potentially applicable to various organic compounds including (3-Chloropropoxy)cyclohexane (Ohkubo et al., 2011).
Catalytic Oxidation
Ribeiro et al. (2015) reported on the catalytic peroxidative oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid, achieving significant improvements in product yield and selectivity. This research suggests potential applications in the catalytic oxidation of compounds like (3-Chloropropoxy)cyclohexane, offering a pathway to more efficient and selective oxidation processes (Ribeiro et al., 2015).
Biocatalytic Transformations
Karande et al. (2016) demonstrated the efficient oxidation of cyclohexane to cyclohexanol using a novel cytochrome P450 monooxygenase. This study provides insights into the biocatalytic potential for transforming compounds similar to (3-Chloropropoxy)cyclohexane, highlighting the application of novel enzymes in organic synthesis (Karande et al., 2016).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
For instance, Brachymonas petroleovorans CHX can use cyclohexane as a carbon source for its growth . Two gene clusters in this bacterium are induced in the presence of cyclohexane and are involved in cyclohexane metabolism . One gene cluster encodes enzymes involved in the oxidation of cyclohexane to cyclohexanol .
Pharmacokinetics
8° C at 760 mmHg and a predicted density of approximately 10 g/mL .
properties
IUPAC Name |
3-chloropropoxycyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYLBDRWQBBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropoxy)cyclohexane | |
CAS RN |
221194-62-3 | |
| Record name | (3-chloropropoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-diethoxyphosphoryl-2-[methoxy(propoxy)phosphoryl]sulfanylethanamine](/img/structure/B3368838.png)

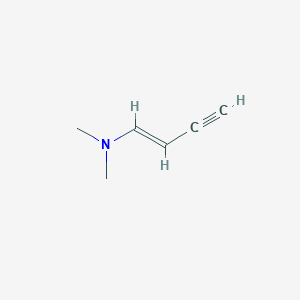
![7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B3368875.png)

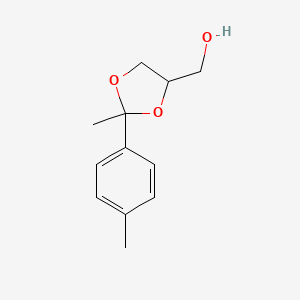

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)
